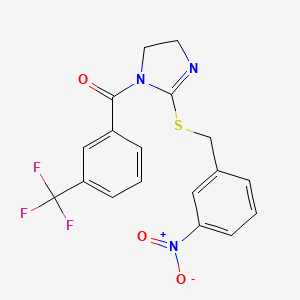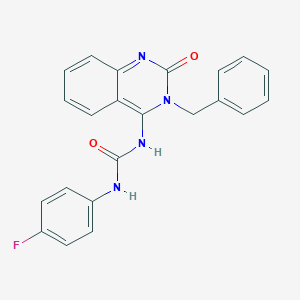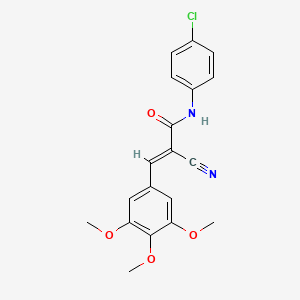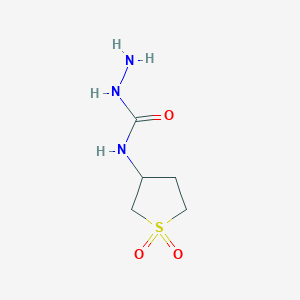
(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Studies
- Antimicrobial and Antioxidant Properties : A study by (Rashmi et al., 2014) discusses the synthesis, antimicrobial, antioxidant, and docking studies of certain benzofuran derivatives, which are related to the chemical . The synthesized compounds showed significant antibacterial activity and free radical scavenging activity, indicating their potential in antimicrobial and antioxidant applications.
Luminescence Sensitization
- Luminescence Sensitization : The study by (Viswanathan & Bettencourt-Dias, 2006) evaluates thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers of Eu(III) and Tb(III) luminescence. This research highlights the potential of related compounds in enhancing luminescence properties, which can be useful in optical applications and materials science.
Enzyme Inhibition and Antioxidant Activities
- Enzyme Inhibition and Antioxidant Activities : A study by (Satheesh et al., 2017) on aminothiazoles shows their application in enzyme inhibition and antioxidant activities. These compounds demonstrate significant activity against enzymes like α-glucosidase and α-amylase, as well as strong antioxidant properties, suggesting potential therapeutic applications.
Catalysis in Chemical Reactions
- Catalysis in C-N Bond Formation : The research by (Donthireddy et al., 2020) illustrates the use of imidazol-2-ylidene in the development of ruthenium(II)-based catalysts for C-N bond formation. This highlights the role of similar compounds in facilitating chemical reactions, particularly in the field of organic synthesis.
Antibacterial Activities and ADME Studies
- Antibacterial Properties and ADME Analysis : In the study conducted by (Chandra et al., 2020), novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized and tested for antibacterial properties. This research also included ADME (Absorption, Distribution, Metabolism, and Excretion) studies, indicating the pharmaceutical potential of these compounds.
Photophysical and Electrochemical Studies
- Photophysical and Electrochemical Properties : The paper by (Miura et al., 1993) discusses the synthesis of poly(1,3-phenyleneethynylene) with pendant nitronyl nitroxide radicals. The study of these polymers' solubility, molecular weights, and spin concentrations can inform the development of materials with specific photophysical and electrochemical properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-5-2-4-13(10-14)16(25)23-8-7-22-17(23)28-11-12-3-1-6-15(9-12)24(26)27/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFCBORHGJNRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Chloro-1-benzothiophen-2-yl)-6-(piperidin-1-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2510233.png)
![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)

![2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2510238.png)

![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)



![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2510248.png)